

Application Note: HPLC-NMR Analysis of Sakuranin in Plant Extracts

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Compound of Interest		
Compound Name:	Sakuranin	
Cat. No.:	B1221691	Get Quote

Introduction

Sakuranin is a flavanone glycoside found in various plant species, notably in the genus Prunus[1]. As a plant metabolite, it and its aglycone, sakuranetin, are of interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities, including acetylcholinesterase inhibition[1]. Accurate and unambiguous quantification of Sakuranin in complex plant extracts is crucial for quality control, bioactivity studies, and standardization of herbal products. High-Performance Liquid Chromatography coupled with Nuclear Magnetic Resonance spectroscopy (HPLC-NMR) offers a powerful platform for the direct, sensitive, and structurally informative analysis of target compounds in complex mixtures, eliminating the need for extensive offline purification. This application note provides a detailed protocol for the extraction, separation, and quantification of Sakuranin from plant materials using HPLC-NMR.

Chemical Structure

Sakuranin is the 5-O- β -D-glucoside of sakuranetin.

- IUPAC Name: (2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]
- Molecular Formula: C₂₂H₂₄O₁₀[1]
- Molecular Weight: 448.4 g/mol [1]



Experimental Protocols Plant Material Extraction

The efficient extraction of flavonoids like **Sakuranin** is a critical first step. A widely used method is maceration with an alcohol-water mixture, which is effective for extracting flavonoid glycosides.

Protocol: Maceration Extraction

- Sample Preparation: Air-dry the plant material (e.g., leaves, bark of Prunus species) at room temperature or in an oven at a temperature not exceeding 40-60°C to prevent degradation of thermolabile compounds[2][3]. Grind the dried material into a fine powder (30-40 mesh size is optimal) to increase the surface area for extraction[3].
- Extraction:
 - Weigh 10 g of the powdered plant material and place it into a stoppered container.
 - Add 100 mL of 80% methanol (methanol/water, 80:20 v/v). Methanol is frequently used for flavonoid extraction[4].
 - Allow the mixture to stand for at least 3 days at room temperature, with frequent shaking or stirring[4][5].
- Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.
- Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude extract.
- Sample Reconstitution: For HPLC-NMR analysis, accurately weigh a portion of the dried extract and dissolve it in a known volume of the initial mobile phase (e.g., 20% acetonitrile-d₃ in D₂O) to a final concentration suitable for injection (e.g., 10 mg/mL). Filter the solution through a 0.45 μm syringe filter before injection[6][7].

HPLC-NMR Analysis



This protocol outlines the conditions for the separation and online NMR detection of **Sakuranin**. The use of deuterated solvents in the mobile phase is essential for NMR analysis.

HPLC Parameters (Starting Conditions)

Parameter	Value
Column	C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 μm) [8][9]
Mobile Phase A	Deuterium Oxide (D ₂ O) with 0.1% formic acid-d ₁
Mobile Phase B	Acetonitrile-d₃ with 0.1% formic acid-d₁
Gradient	20% B to 50% B over 20 minutes[6]
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Detection (DAD)	280 nm (typical for flavanones)
Column Temperature	25°C[10]

NMR Parameters (1H-NMR for Quantification)



Parameter	Value	
Spectrometer	500 MHz or higher	
Solvent Suppression	Presaturation or WET (Water Suppression Enhanced through T1 effects)[6]	
Acquisition Mode	On-flow	
Pulse Program	Standard 1D ¹ H with presaturation	
Number of Scans	≥ 128 (dependent on concentration)	
Relaxation Delay (D1)	15 s (to ensure full relaxation for quantification)	
Acquisition Time	~3-4 s	
Internal Standard	Trimethylsilylpropionic acid sodium salt-d4 (TSP) [11]	

Data Presentation Quantitative Analysis

Quantitative analysis by ¹H-NMR (qNMR) relies on the principle that the integral of a signal is directly proportional to the number of protons it represents. By comparing the integral of a specific **Sakuranin** proton signal to the integral of a known amount of an internal standard, the concentration can be determined. The anomeric proton of the glucose moiety is often a good choice for quantification as it typically resonates in a clear region of the spectrum.

Table 1: Example Quantitative Data for Sakuranin in Prunus sp. Extract

Sample	Plant Part	Sakuranin Concentration (mg/g of dry extract)	RSD (%) (n=3)
Prunus sp. A	Leaf	5.2	2.1
Prunus sp. B	Bark	12.8	1.8
Prunus sp. C	Flower	2.5	3.5



Note: The data presented here are hypothetical and for illustrative purposes. Actual concentrations will vary based on plant species, geographical location, and extraction efficiency.

NMR Chemical Shift Data

Accurate identification of **Sakuranin** in the HPLC-NMR chromatogram is confirmed by its characteristic NMR spectrum.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for **Sakuranin**

Atom Number	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
2	5.45 (dd)	79.5
3	2.80 (m), 3.10 (m)	43.2
4	-	197.0
5	-	162.5
6	6.25 (d)	97.5
7	-	165.0
8	6.15 (d)	95.5
9	-	163.0
10	-	103.0
1'	-	129.0
2', 6'	7.35 (d)	128.5
3', 5'	6.85 (d)	115.8
4'	-	158.0
7-OCH₃	3.80 (s)	55.8
1" (Glc)	5.10 (d)	100.5



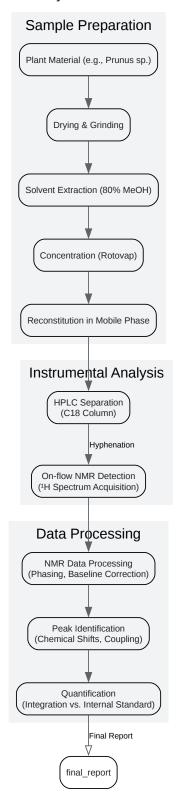
Note: Chemical shifts are approximate and can vary depending on the solvent and temperature. Data compiled from typical flavonoid and glycoside values[12][13].

Visualizations Experimental Workflow

The overall process from plant material to quantitative data is outlined in the workflow diagram below.



HPLC-NMR Analysis Workflow for Sakuranin



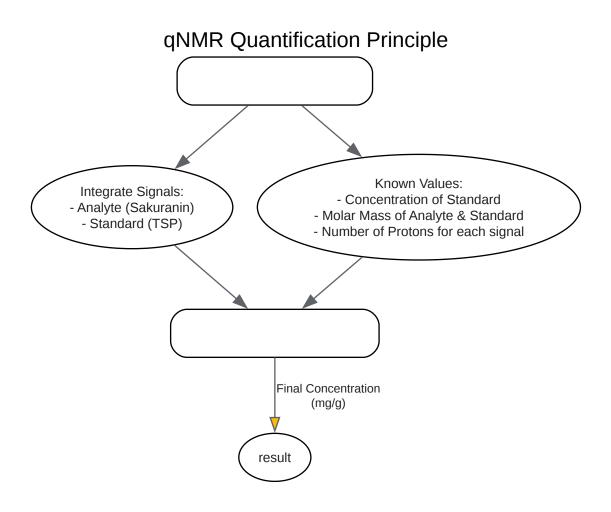
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Caption: Workflow from plant sample preparation to final quantitative analysis.



Logical Diagram for Quantification

The logic for quantifying **Sakuranin** using ¹H-NMR involves comparing the signal integral of the analyte to that of a known standard.



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Caption: Logical flow for quantitative NMR (qNMR) calculation.

Conclusion

The described HPLC-NMR methodology provides a robust and reliable approach for the direct identification and quantification of **Sakuranin** in complex plant extracts. This technique bypasses the need for isolating pure standards from the matrix for identification, accelerating the process of natural product analysis. The detailed protocols and parameters provided herein serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development and quality control of natural products. Method validation according to ICH



guidelines should be performed to ensure accuracy, precision, and linearity for specific applications[10][14].

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